molecular formula C10H13BrN2O B3149694 6-Bromo-n,n-diethylnicotinamide CAS No. 676533-08-7

6-Bromo-n,n-diethylnicotinamide

Cat. No.: B3149694
CAS No.: 676533-08-7
M. Wt: 257.13 g/mol
InChI Key: RUSPVTFNFBREAH-UHFFFAOYSA-N
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Description

6-Bromo-n,n-diethylnicotinamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. It is a derivative of nicotinamide, where the hydrogen atom at the 6th position of the pyridine ring is replaced by a bromine atom, and the amide nitrogen is substituted with two ethyl groups. This compound is known for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-n,n-diethylnicotinamide typically involves the bromination of n,n-diethylnicotinamide. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-n,n-diethylnicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the pyridine ring.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura couplings.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

    Oxidation: Oxidized products include pyridine N-oxides.

    Coupling: Biaryl compounds are common products from coupling reactions.

Scientific Research Applications

6-Bromo-n,n-diethylnicotinamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complex metal structures.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in various diseases, although specific clinical applications are still under research.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    N,n-Diethylnicotinamide: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    6-Chloro-n,n-diethylnicotinamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    Nicotinamide: The parent compound without any substitutions, widely studied for its role in cellular metabolism.

Uniqueness

6-Bromo-n,n-diethylnicotinamide is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activities. This makes it a valuable compound for research in various fields, offering distinct advantages over its analogs.

Biological Activity

6-Bromo-n,n-diethylnicotinamide is a chemical compound derived from nicotinamide, characterized by the substitution of a bromine atom at the 6th position of the pyridine ring and two ethyl groups attached to the amide nitrogen. This unique structure contributes to its enhanced reactivity and potential biological activities, making it a subject of interest in various fields, particularly in medicinal chemistry.

Structural Characteristics

  • Molecular Formula : C12_{12}H16_{16}BrN2_2O
  • Molecular Weight : 229.08 g/mol
  • Chemical Structure : The compound features a bromine atom which significantly influences its reactivity compared to other nicotinamide derivatives.

Reactivity

The presence of the bromine atom allows for various chemical reactions:

  • Substitution Reactions : The bromine can be replaced by other nucleophiles.
  • Oxidation and Reduction : Participates in redox reactions, particularly involving the pyridine ring.
  • Coupling Reactions : Can be utilized in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.

The biological activity of this compound is hypothesized to be linked to its ability to interact with metal ions through coordination chemistry, similar to its analog n,n-diethylnicotinamide. This interaction may lead to the formation of bioactive metal complexes that exhibit various pharmacological effects.

Anticancer Properties

Recent studies have reported that derivatives of this compound can inhibit the viability of several human cancer cell lines. For instance, compounds related to this compound demonstrated significant cytotoxic effects against:

  • A2780 (ovarian cancer)
  • HAP-1 (acute lymphoblastic leukemia)
  • DanG (pancreatic cancer)

In vitro assays indicated that these compounds could induce apoptosis and increase reactive oxygen species (ROS) levels in cancer cells, suggesting a mechanism involving oxidative stress induction.

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, indicating its possible application as an antimicrobial agent.

Study on Anticancer Activity

A study evaluated the effects of this compound on different cancer cell lines. The findings revealed:

  • Cytotoxicity : The compound reduced cell viability by up to 70% in treated groups.
  • Apoptosis Induction : Flow cytometry analysis showed increased early and late apoptotic cell populations after treatment.
Cell LineViability Reduction (%)Early Apoptosis (%)Late Apoptosis (%)
A2780652010
HAP-1702515
DanG601812

Study on Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against various pathogens:

  • Inhibition Zone Diameter : The compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14

Properties

IUPAC Name

6-bromo-N,N-diethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-3-13(4-2)10(14)8-5-6-9(11)12-7-8/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSPVTFNFBREAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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